BenchChemオンラインストアへようこそ!

{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

SLC26A3 DRA inhibitor structure-activity relationship

The compound {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid (CAS 858743-95-0) is a synthetic 4,8-dimethylcoumarin-3-acetic acid derivative bearing a para-bromobenzyloxy substituent at the C7 position. It belongs to a class of small-molecule inhibitors targeting the intestinal chloride/bicarbonate anion exchanger SLC26A3 (downregulated in adenoma, DRA), a transporter validated as a therapeutic target for constipation, cystic fibrosis-associated constipation, and calcium oxalate kidney stone disease.

Molecular Formula C20H17BrO5
Molecular Weight 417.255
CAS No. 858743-95-0
Cat. No. B2505664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
CAS858743-95-0
Molecular FormulaC20H17BrO5
Molecular Weight417.255
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Br)CC(=O)O
InChIInChI=1S/C20H17BrO5/c1-11-15-7-8-17(25-10-13-3-5-14(21)6-4-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23)
InChIKeyQPDQAPCOCPZJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid (CAS 858743-95-0) Matters for SLC26A3 Inhibitor Procurement


The compound {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid (CAS 858743-95-0) is a synthetic 4,8-dimethylcoumarin-3-acetic acid derivative bearing a para-bromobenzyloxy substituent at the C7 position. It belongs to a class of small-molecule inhibitors targeting the intestinal chloride/bicarbonate anion exchanger SLC26A3 (downregulated in adenoma, DRA), a transporter validated as a therapeutic target for constipation, cystic fibrosis-associated constipation, and calcium oxalate kidney stone disease [1]. This specific para-bromo positional isomer was systematically characterized alongside 43 analogues in a focused medicinal chemistry library and is explicitly referenced in patent filings covering SLC26A3 inhibitors [2]. Unlike its meta-substituted congener DRAinh-A250, the para-bromo compound exhibits negligible SLC26A3 inhibitory activity, establishing its primary procurement value as a structurally defined negative control and positional isomer comparator in structure-activity relationship (SAR) studies [1].

Why Para-Bromobenzyl Substitution in {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic Acid Cannot Be Substituted by Meta- or Ortho-Halobenzyl Analogs


Within the 4,8-dimethylcoumarin-3-acetic acid chemotype, the position of the halogen atom on the C7 benzyloxy ring is the single most critical determinant of SLC26A3 inhibitory potency, with a >33-fold difference in IC50 separating active meta-substituted analogs from inactive para-substituted isomers [1]. Systematic SAR analysis across 43 compounds revealed that meta-substituted halobenzyl analogues (3-bromo, 3-iodo, 3-CF3) consistently produce nanomolar IC50 values (25–150 nM), whereas all para-substituted halobenzyl analogues (4-bromo, 4-chloro, 4-iodo) uniformly fail to inhibit SLC26A3 at concentrations up to 5 μM [1]. Ortho-substituted isomers display intermediate, micromolar activity (e.g., 2-bromobenzyl IC50 = 10 μM), further underscoring that the para position is uniquely disfavored for target engagement. Consequently, a researcher or procurement officer cannot substitute the para-bromo compound with a meta-bromo analog unless the experimental objective is to study active SLC26A3 inhibition rather than to establish a negative control; the two are pharmacologically non-interchangeable positional isomers [1][2].

Quantitative Comparative Evidence for {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid (4au) Versus Key Positional Isomer and Halogen Analogs


SLC26A3 Inhibition: Para-Bromo (4au) vs. Meta-Bromo (4ba / DRAinh-A250) Direct Head-to-Head Comparison

In a cell-based fluorescence assay using Fischer rat thyroid cells coexpressing murine slc26a3 and a YFP halide sensor, the para-bromobenzyl analogue 4au (target compound) showed no meaningful inhibition of slc26a3-mediated chloride/iodide exchange at concentrations up to 5 μM (IC50 >5 μM). In stark contrast, its meta-bromobenzyl positional isomer 4ba (DRAinh-A250) potently inhibited slc26a3 with an IC50 of 0.15 ± 0.02 μM (150 nM) [1]. This represents a greater than 33-fold difference in potency driven solely by the position of the bromine atom on the benzyl ring. The concentration-dependence data fitted a single-site inhibition model for active compounds, confirming that the lack of activity for 4au is not an assay artifact [1].

SLC26A3 DRA inhibitor structure-activity relationship

Positional Isomer SAR: Complete Para-Substitution Inactivity vs. Universal Meta-Substitution Activity

Systematic SAR analysis across all three benzyl ring positions (ortho, meta, para) with bromine, chlorine, and iodine substituents revealed a consistent positional requirement for SLC26A3 inhibition. All para-substituted halobenzyl analogues tested—4au (4-bromobenzyl, IC50 >5 μM), 4av (4-chlorobenzyl, IC50 >5 μM), and 4at (4-iodobenzyl, IC50 >5 μM)—were completely inactive at 5 μM [1]. Conversely, all meta-substituted halobenzyl analogues displayed measurable to potent inhibition: 4ba (3-bromobenzyl, IC50 = 0.15 μM), 4bc (3-fluorobenzyl, IC50 = 0.9 μM), 4bb (3-chlorobenzyl, IC50 = 1.0 μM), and 4az (3-iodobenzyl, IC50 = 0.04 μM) [1]. Ortho-substituted isomers showed intermediate, micromolar-range activity: 4ax (2-bromobenzyl, IC50 = 10 ± 2.5 μM), 4ay (2-chlorobenzyl, IC50 = 18 ± 3 μM), and 4aw (2-iodobenzyl, IC50 = 4.5 ± 1.3 μM) [1].

positional isomer medicinal chemistry SLC26A3 pharmacophore

Para-Bromo vs. Ortho-Bromo: Quantifying the Positional Activity Gradient Across the Benzyl Ring

Direct comparison of the three bromobenzyl positional isomers reveals a steep activity gradient: meta-bromo (4ba) IC50 = 0.15 μM >> ortho-bromo (4ax) IC50 = 10 ± 2.5 μM >> para-bromo (4au) IC50 >5 μM [1]. The para-bromo compound 4au is at least 2-fold less active than the ortho isomer and at least 33-fold less active than the meta isomer. This graded positional effect—meta > ortho > para—is consistent with the bromine substitution pattern and contrasts with the iodo series where ortho-iodo (4aw, IC50 = 4.5 μM) shows greater residual activity than ortho-bromo [1]. The complete inactivity of 4au confirms that the para position is incompatible with SLC26A3 binding pocket engagement, making 4au the cleanest negative control among the three bromo positional isomers.

ortho-para directing SAR gradient negative control validation

Patent Documentation and Regulatory-Recognized Identity as a Defined SLC26A3 Reference Compound

CAS 858743-95-0 is explicitly listed in the STN International REGISTRY database entries cited in granted patent JP7442824B2 (SLC26A3 inhibitors and use thereof, assigned to The Regents of the University of California) [1]. The patent, which has counterparts including WO2019210103A2 and US20210363123A1, encompasses a genus of 4,8-dimethylcoumarin compounds as SLC26A3 inhibitors for treating constipation, cystic fibrosis-associated constipation, and calcium oxalate kidney stone disease [1][2]. The inclusion of CAS 858743-95-0 as a retrieved registry number in the patent's bibliographic references, alongside the primary J Med Chem SAR paper, provides formal intellectual property documentation of this specific compound. In contrast, many commercial vendor listings for this compound lack peer-reviewed bioactivity data and rely on extrapolation from the active meta-bromo analog [2].

intellectual property patent reference compound authentication

Selectivity Profiling: Para-Bromo Compound as a Tool to Control for SLC26 Family Off-Target Effects

The meta-bromo lead compound 4ba (DRAinh-A250) was previously shown to be selective for SLC26A3 over homologous anion exchangers SLC26A4 (pendrin) and SLC26A6 (PAT-1) at concentrations up to 10 μM [1]. The para-bromo analog 4au, being inactive against SLC26A3 (IC50 >5 μM) [2], provides an even cleaner tool for dissecting whether observed phenotypic effects in cellular or in vivo models arise from SLC26A3 inhibition versus off-target interactions with the coumarin scaffold itself. This is particularly relevant given that the 4,8-dimethylcoumarin core may interact with other cellular targets independently of SLC26A3 binding. No direct selectivity panel data exists for 4au specifically, but by class-level inference, its SLC26A3 inactivity makes it the preferred vehicle for identifying non-SLC26A3-mediated effects of the chemotype [1][2].

selectivity SLC26 family negative control

Validated Research and Procurement Application Scenarios for {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid (CAS 858743-95-0)


Negative Control for SLC26A3-Mediated Chloride/Bicarbonate Exchange Assays

In any cell-based fluorescence assay measuring SLC26A3 (DRA) anion exchange activity—whether using YFP halide sensors, BCECF pH indicators, or electrophysiological readouts—compound 4au (CAS 858743-95-0) serves as the structurally matched negative control. Its IC50 >5 μM against slc26a3-mediated chloride/iodide exchange, confirmed across three independent replicates in FRT cells [1], ensures that any observed fluorescence or pH change is not attributable to the coumarin scaffold itself. Researchers should pair 4au at matched concentrations (typically 5–10 μM) with active meta-substituted inhibitors such as 4ba (DRAinh-A250, IC50 = 0.15 μM) or 4az (IC50 = 0.04 μM) to establish a complete SAR-based activity window [1]. This practice is explicitly modeled in the primary literature where 4au was included in the focused library precisely to define the inactive boundary of the SAR series [1].

Positional Isomer Reference Standard for Medicinal Chemistry SAR Optimization Campaigns

For drug discovery teams optimizing 4,8-dimethylcoumarin-based SLC26A3 inhibitors, 4au provides a benchmark for the para-substitution inactivity threshold. SAR data from the J Med Chem 2019 study [1] demonstrate that all para-halobenzyl analogues (4-Br, 4-Cl, 4-I) are inactive (IC50 >5 μM), while meta-substitution yields potent inhibitors (IC50 25–150 nM). Including 4au as a reference compound in each new analogue screening batch enables direct normalization of assay performance and ensures that newly synthesized compounds with para-substitution patterns can be immediately classified as inactive without ambiguity. The well-characterized synthetic protocol (O-alkylation of 7-hydroxy-4,8-dimethylcoumarin-3-acetic acid ester with 4-bromobenzyl bromide, followed by basic hydrolysis; isolated yield 75%) [1] also makes 4au suitable as a synthetic methodology control when optimizing reaction conditions for novel C7-substituted analogues.

Pharmacological Tool for Dissecting Scaffold-Mediated Off-Target Effects in Intestinal Epithelial Models

In intestinal organoid, Ussing chamber, or in vivo mouse models of intestinal fluid transport, co-administration of 4au alongside active SLC26A3 inhibitors enables rigorous dissection of target-specific versus scaffold-mediated pharmacological effects. As established in the JCI Insight 2018 study, the active analog DRAinh-A250 selectively inhibits colonic (but not jejunal) fluid absorption and reduces constipation in loperamide-treated mice [1]. By running parallel experiments with 4au at equivalent doses, researchers can control for any non-SLC26A3 effects of the coumarin core—such as potential interactions with other intestinal transporters, off-target enzyme inhibition, or non-specific membrane effects. This is critical for target validation studies where the coumarin chemotype may have polypharmacology independent of SLC26A3 binding. While 4au-specific in vivo PK data are not yet published, the compound's physicochemical properties (calculated LogP = 4.45, pKa = 3.61) [2] predict oral bioavailability comparable to the active analogs, supporting its use in parallel in vivo control arms.

Procurement-Quality Differentiator for SLC26A3 Inhibitor Research Reagent Sourcing

When sourcing this compound from commercial vendors, procurement officers should require documentation demonstrating that the supplied material corresponds specifically to the 4-bromobenzyl positional isomer and not the 3-bromobenzyl or 2-bromobenzyl isomers, which have vastly different SLC26A3 activities [1]. Key quality discriminators include: (i) CAS registry number 858743-95-0 with matching InChIKey QPDQAPCOCPZJEL-UHFFFAOYSA-N [2]; (ii) HPLC purity certification with retention time distinct from the meta-bromo isomer (CAS 858747-13-4); and (iii) 1H NMR confirmation of the para-substitution pattern (AA'BB' aromatic splitting for the 4-bromobenzyl group). The compound's citation in the JP7442824B2 patent [3] and its characterization in the peer-reviewed J Med Chem SAR study [1] provide authoritative identity references that exceed the documentation typically supplied by catalog vendors, enabling informed procurement decisions for GLP-compliant or publication-bound research.

Quote Request

Request a Quote for {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.